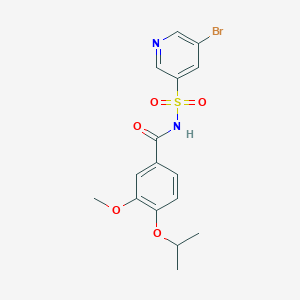![molecular formula C17H22N4O2 B7572766 6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)
6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one is a synthetic compound with potential therapeutic applications. It is a quinoline derivative that has been extensively studied for its ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one involves its ability to modulate various signaling pathways. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, it has been shown to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one in lab experiments include its ability to modulate various signaling pathways and its potential therapeutic applications in various fields. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Another direction is to develop more potent and selective derivatives of this compound. In addition, further studies are needed to understand its mechanism of action and its potential toxicity.
Métodos De Síntesis
The synthesis of 6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one involves the reaction of 2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol with 2-chloro-3,4-dihydroquinolin-2-one in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism and results in the formation of the desired product.
Propiedades
IUPAC Name |
6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13(12-21-9-2-7-19-21)18-8-10-23-15-4-5-16-14(11-15)3-6-17(22)20-16/h2,4-5,7,9,11,13,18H,3,6,8,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLZQPWOMLEVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCCOC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![N-[(4-ethylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7572702.png)

![2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7572721.png)

![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)

![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)